2-Bromoethyl methacrylate

Copolymerization Kinetics Reactivity Ratios Polymer Microstructure

2-Bromoethyl methacrylate (BEMA, CAS 4513-56-8) is a functional methacrylate ester monomer characterized by a polymerizable methacrylate group and a reactive 2-bromoethyl substituent. This dual functionality enables its use in free-radical and controlled radical polymerizations (e.g., ATRP) as a building block for polymers with pendant bromoalkyl groups.

Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
CAS No. 4513-56-8
Cat. No. B1266238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethyl methacrylate
CAS4513-56-8
Molecular FormulaC6H9BrO2
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCBr
InChIInChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3
InChIKeyAOUSBQVEVZBMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethyl Methacrylate (CAS 4513-56-8) Procurement Guide: A Dual-Functional Methacrylate Monomer for Advanced Polymer Synthesis


2-Bromoethyl methacrylate (BEMA, CAS 4513-56-8) is a functional methacrylate ester monomer characterized by a polymerizable methacrylate group and a reactive 2-bromoethyl substituent . This dual functionality enables its use in free-radical and controlled radical polymerizations (e.g., ATRP) as a building block for polymers with pendant bromoalkyl groups . BEMA is typically supplied as a colorless to pale yellow liquid stabilized with MEHQ, with a purity of ≥96.0% (GC) for advanced polymer synthesis applications [1]. Its molecular weight is 193.04 g/mol, with a boiling point of 46-49°C at 2 mmHg [1][2].

Why 2-Bromoethyl Methacrylate Cannot Be Substituted with Other Haloalkyl Methacrylates


Direct substitution of 2-bromoethyl methacrylate with other haloalkyl methacrylates such as 2-chloroethyl methacrylate (CEMA) or 2-iodoethyl methacrylate leads to significantly different polymerization kinetics, copolymerization behavior, and post-polymerization reactivity profiles. The C-Br bond in BEMA exhibits a distinct activation energy for ATRP initiation compared to the C-Cl bond in CEMA, with alkyl bromides having initiation rate constants 1-2 orders of magnitude higher than their chloride counterparts [1]. In anionic polymerization, BEMA demonstrates different chain-end stability compared to CEMA, directly affecting block copolymer synthesis feasibility [2]. Additionally, the copolymerization reactivity ratios of BEMA with common comonomers differ substantially from those of other haloalkyl methacrylates, resulting in altered copolymer composition and microstructure [3].

Quantitative Comparative Evidence: 2-Bromoethyl Methacrylate vs. Structural Analogs


Copolymerization Reactivity Ratios: BEMA Exhibits 14.6× Higher Relative Reactivity with Methyl Acrylate Compared to MA Self-Propagation

In free-radical copolymerization with methyl acrylate (MA), 2-bromoethyl methacrylate (M1) exhibits a reactivity ratio r1 = 2.77 ± 0.03, while methyl acrylate (M2) shows r2 = 0.19 ± 0.02, as determined by NMR spectroscopy [1]. This indicates that a BEMA-terminated radical is 14.6 times more likely to react with BEMA monomer than with MA monomer. In contrast, 2-chloroethyl methacrylate (CEMA) in copolymerization with acrylonitrile (AN) shows a markedly different reactivity profile; AN-CEMA systems exhibit higher r1 values (AN) compared to AN-BEMA systems, attributed to the higher reactivity of bromo-alkyl monomers toward polyacrylonitrile radicals [2]. Specifically, r1(AN-BEMA) is lower than r1(AN-CEMA), demonstrating BEMA's greater propensity for cross-propagation in AN copolymerizations [2].

Copolymerization Kinetics Reactivity Ratios Polymer Microstructure

ATRP Surface-Initiated Grafting Yield: Poly(BEMA) Microspheres Achieve 420% Graft Yield for Functional Polymer Brushes

Crosslinked poly(2-bromoethyl methacrylate) microspheres with a bromoethyl group density of 1.55 mmol/g were employed as macroinitiators for surface-initiated ATRP of glycidyl methacrylate (GMA) [1]. The grafting process yielded a 420% increase in mass, corresponding to the formation of dense poly(GMA) brushes tethered to the particle surface [1]. In contrast, comparable systems using chloromethyl-functionalized initiators typically require halogen exchange strategies to achieve efficient methacrylate grafting due to the 1-2 orders of magnitude lower initiation rate constants of alkyl chlorides compared to alkyl bromides in ATRP [2]. The high grafting efficiency observed with BEMA-based initiators obviates the need for halogen exchange steps, simplifying synthetic protocols and reducing catalyst requirements [1][2].

ATRP Surface Modification Graft Copolymers

Thermal Degradation Profile: Poly(BEMA) Depolymerizes to >90% Monomer Yield via Three-Stage Mechanism

Thermogravimetric analysis of poly(2-bromoethyl methacrylate) (PBEMA) reveals a three-stage thermal degradation process with monomer as the main product in yields exceeding 90% [1][2]. This depropagation-dominated pathway contrasts with poly(2,3-dibromopropyl methacrylate) (PDBPMA), which exhibits different degradation behavior and product distribution under identical conditions [3]. The high monomer recovery from PBEMA suggests that BEMA-based polymers are amenable to thermal recycling or serve as clean thermal decomposition materials in applications requiring complete volatilization (e.g., sacrificial templates, fugitive binders) [1].

Thermal Stability Polymer Degradation Depolymerization

High-Value Application Scenarios for 2-Bromoethyl Methacrylate Based on Quantitative Differentiation


Precision Synthesis of Gradient and Statistical Copolymers via Free-Radical Polymerization

The reactivity ratio r1 = 2.77 ± 0.03 for BEMA in copolymerization with methyl acrylate (r2 = 0.19 ± 0.02) enables the design of copolymers with controlled composition gradients along the polymer chain [1]. This quantitative knowledge allows formulators to predict monomer incorporation rates and tailor polymer properties such as glass transition temperature, hydrophobicity, and post-polymerization modification capacity. Researchers requiring precise control over bromoethyl group distribution should specify BEMA and utilize these reactivity ratios in copolymerization modeling software (e.g., Mayo-Lewis equation) to achieve target compositions and microstructures [1].

High-Density Functional Polymer Brushes on Microspheres for Chromatography and Biosensing

Crosslinked poly(BEMA) microspheres with a bromoethyl group density of 1.55 mmol/g serve as efficient macroinitiators for surface-initiated ATRP, achieving 420% graft yields for functional monomers like glycidyl methacrylate [2]. This high grafting density enables the production of chromatographic stationary phases with enhanced binding capacity, biosensor surfaces with amplified signal response, and antimicrobial coatings with durable activity. Procurement specifications for this application should prioritize BEMA with purity ≥96% (GC) and verify stabilizer (MEHQ) levels to ensure consistent ATRP initiation efficiency [2][3].

Sacrificial Templates and Fugitive Binders in Advanced Manufacturing

The thermal degradation of poly(BEMA) to >90% monomer yield via a three-stage depropagation mechanism makes it uniquely suitable for applications requiring clean thermal removal [4]. In microfabrication, PBEMA can be used as a sacrificial template that decomposes cleanly upon heating, leaving minimal residue. In ceramic processing, BEMA-based copolymers serve as fugitive binders that depolymerize to volatile monomers during sintering. Compared to poly(2,3-dibromopropyl methacrylate) which exhibits a different degradation pathway with potentially more complex product mixtures, PBEMA provides a more predictable and cleaner burnout profile [5].

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